molecular formula C20H41O7P2-3 B599676 GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT CAS No. 104715-21-1

GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT

Cat. No.: B599676
CAS No.: 104715-21-1
M. Wt: 455.489
InChI Key: NGRPSJDZEFGBCQ-UHFFFAOYSA-K
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Description

Geranylgeranyl diphosphate, trisammonium salt is a chemical compound with the molecular formula C20H36O7P2 · xNH3. It is a key intermediate in the biosynthesis of various terpenoids and isoprenoids, which are essential for numerous biological processes. This compound is particularly significant in the field of biochemistry and molecular biology due to its role in protein prenylation, a post-translational modification that facilitates the attachment of hydrophobic molecules to proteins, thereby influencing their localization and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Geranylgeranyl diphosphate, trisammonium salt is synthesized through the head-to-tail condensation of three isopentenyl diphosphate (IPP) units and one dimethylallyl diphosphate (DMAPP) unit. This reaction is catalyzed by the enzyme geranylgeranyl diphosphate synthase (GGPPS). The reaction typically occurs in a buffered aqueous solution, often with the addition of ammonium hydroxide to maintain the pH and enhance the solubility of the reactants .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overexpress the GGPPS enzyme. These microorganisms are cultivated in bioreactors under controlled conditions to optimize the yield of the desired product. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions

Geranylgeranyl diphosphate, trisammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the geranylgeranyl moiety .

Major Products Formed

The major products formed from these reactions include various terpenoid derivatives, such as geranylgeraniol, geranylgeranyl acetate, and other prenylated compounds. These products have significant biological and industrial applications .

Scientific Research Applications

Geranylgeranyl diphosphate, trisammonium salt is widely used in scientific research due to its role in the prenylation of proteins, which is crucial for the proper functioning of many cellular processes. Some of its key applications include:

Mechanism of Action

Geranylgeranyl diphosphate, trisammonium salt exerts its effects primarily through the process of protein prenylation. This involves the transfer of a geranylgeranyl group to specific cysteine residues on target proteins, facilitated by the enzyme geranylgeranyltransferase. This modification enhances the hydrophobicity of the proteins, allowing them to anchor to cellular membranes and interact with other membrane-associated proteins. This process is critical for the proper localization and function of proteins involved in signal transduction, vesicular trafficking, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Geranylgeranyl diphosphate, trisammonium salt is unique due to its longer carbon chain, which allows it to participate in the synthesis of more complex terpenoids and isoprenoids. This makes it particularly valuable in the study of protein prenylation and its implications in various biological processes and diseases .

Properties

CAS No.

104715-21-1

Molecular Formula

C20H41O7P2-3

Molecular Weight

455.489

IUPAC Name

[oxido(3,7,11,15-tetramethylhexadecoxy)phosphoryl] phosphate

InChI

InChI=1S/C20H44O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h17-20H,6-16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3

InChI Key

NGRPSJDZEFGBCQ-UHFFFAOYSA-K

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOP(=O)([O-])OP(=O)([O-])[O-]

Synonyms

GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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